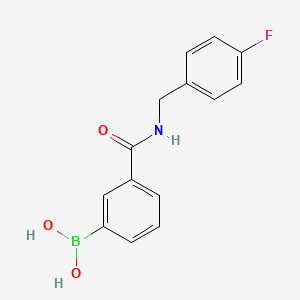

3-(4-Fluorobenzylcarbamoyl)phenylboronic acid

Description

Medicinal Chemistry

Boronic acids are integral to protease inhibitors, such as bortezomib, a chemotherapy drug. Fluorinated derivatives like this compound are being explored for their enhanced binding to thrombin and factor Xa, key targets in anticoagulant therapy. The carbamoyl group’s hydrogen-bonding capacity improves selectivity, minimizing off-target effects.

Sensor Technologies

Fluorinated boronic acids serve as $$^{19}\text{F}$$ NMR sensors for diols and glycoproteins. For example, fluorinated pyridinium-boronic acid salts detect glucose at physiological pH with micromolar sensitivity, a strategy applicable to this compound.

Materials Science

In polymer chemistry, boronic acids mediate dynamic covalent bonding in self-healing materials. The fluorinated carbamoyl variant’s stability in aqueous environments makes it suitable for hydrogels used in drug delivery.

Scope and Objectives of the Present Academic Outline

This article delineates the synthesis, functionalization, and applications of this compound, emphasizing:

- Synthetic Pathways : Comparison of palladium-catalyzed borylation and transmetallation strategies.

- Structure-Activity Relationships : Role of fluorine and carbamoyl groups in target engagement.

- Emerging Applications : Sensor development, enzyme inhibition, and materials engineering.

Properties

IUPAC Name |

[3-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BFNO3/c16-13-6-4-10(5-7-13)9-17-14(18)11-2-1-3-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQIGZOWJOLSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzylcarbamoyl)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the carbamoyl group to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Halogenation or nitration of the aromatic ring under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed

Oxidation: 3-(4-Fluorobenzylcarbamoyl)phenol

Reduction: 3-(4-Fluorobenzylamino)phenylboronic acid

Substitution: 3-(4-Fluorobenzylcarbamoyl)-4-bromophenylboronic acid or 3-(4-Fluorobenzylcarbamoyl)-4-nitrophenylboronic acid

Scientific Research Applications

3-(4-Fluorobenzylcarbamoyl)phenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid moiety can form reversible covalent bonds with the active site of serine proteases, inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Key Observations :

Substituent Position : The 3-position substitution in the target compound enhances steric accessibility compared to 2- or 4-substituted analogues (e.g., 2-CB-PBA in ), improving binding to biomolecules like sialic acids .

Electron-Withdrawing Groups: The 4-fluorobenzylcarbamoyl group increases electrophilicity of the boron atom, promoting stronger diol-binding interactions compared to non-fluorinated carbamoyl derivatives (e.g., 3-(butylaminocarbonyl)phenylboronic acid) .

Steric Hindrance : Bulkier substituents (e.g., bromophenyl in ) reduce binding efficiency to small biomolecules like glucose but improve selectivity for larger targets (e.g., proteins).

Binding Affinities and Biochemical Interactions

Table 2: Binding Constants (K) of Boronic Acids with Neu5Ac at pH 7.4

Key Findings :

- The target compound’s fluorobenzylcarbamoyl group is expected to exhibit enhanced binding compared to PBA due to synergistic effects of fluorine (electron withdrawal) and carbamoyl (hydrogen bonding). However, experimental data specific to this compound is lacking in the provided evidence.

- Contradictions exist in binding mechanisms: Otsuka et al. emphasize glycerol tail interactions, while Djanashvili et al. propose α-hydroxycarboxylate binding . Fluorinated analogues may resolve this ambiguity by stabilizing specific conformations.

Table 3: Catalytic Performance in Suzuki-Miyaura Coupling

Key Insights :

- The target compound’s carbamoyl group may hinder catalytic activity due to coordination with palladium catalysts, unlike simpler derivatives (e.g., PBA).

- Fluorinated analogues like 3-fluoro-4-morpholine-4-carbonyl phenylboronic acid show promise in specialized couplings due to balanced electron effects .

Biological Activity

3-(4-Fluorobenzylcarbamoyl)phenylboronic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanism of action, and potential applications, supported by relevant data and research findings.

This compound features a boronic acid moiety that allows it to interact with various biological targets. The presence of the 4-fluorobenzylcarbamoyl group enhances its binding affinity for specific proteins, especially those containing carbohydrates due to the reversible binding characteristic of boronic acids with cis-diols. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to bind selectively to diols and other nucleophiles. This interaction is crucial for its mechanism of action in various biological processes. The compound can act as a probe for enzymes that interact with sugars, potentially providing insights into enzymatic mechanisms.

Biological Activities

Research indicates that boronic acids exhibit a range of biological activities, including:

- Enzyme inhibition : Boronic acids can inhibit enzymes involved in carbohydrate metabolism, making them useful in diabetes research.

- Antibacterial properties : Some derivatives have shown promising antibacterial activity against resistant strains .

- Anticancer potential : Compounds similar to this compound have been explored for their ability to inhibit cancer cell proliferation .

Binding Affinity Studies

Recent studies have employed techniques such as surface plasmon resonance and fluorescence spectroscopy to quantify the binding interactions between this compound and various biological targets. These studies have demonstrated that the compound has a significant binding affinity for certain enzymes, which could be leveraged for therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the boronic acid moiety : Utilizing boron reagents in coupling reactions.

- Introduction of the fluorobenzylcarbamoyl group : Achieved through amide bond formation.

The synthesis pathway highlights the versatility of boronic acids in creating derivatives with tailored biological activities.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is informative:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid | Contains chlorine instead of fluorine | May exhibit different reactivity profiles |

| 3-(4-Methylbenzylcarbamoyl)phenylboronic acid | Methyl group instead of fluorine | Potentially different lipophilicity and biological activity |

| 3-(Phenylcarbamoyl)phenylboronic acid | Lacks fluorine substituent | Simpler structure may result in differing properties |

This table illustrates how variations in substituents can affect the biological activity and pharmacological profiles of boronic acids.

Applications in Research

This compound has several potential applications in scientific research:

- Drug development : As a building block for synthesizing new boron-containing drugs with improved pharmacological profiles.

- Diagnostics : Its ability to bind selectively to sugars makes it a candidate for developing diagnostic tools for diabetes management .

- Biochemical probes : It can serve as a probe in studying enzyme mechanisms related to carbohydrate metabolism.

Q & A

Basic: What synthetic routes are recommended for preparing 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid, and how is its purity validated?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Suzuki-Miyaura cross-coupling to attach the boronic acid group to the phenyl ring, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides .

- Step 2: Introduction of the 4-fluorobenzylcarbamoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) between an amine and carboxylic acid derivative .

- Purity Validation:

- HPLC (High-Performance Liquid Chromatography) to confirm >97% purity, as per industrial standards for boronic acids .

- NMR Spectroscopy (¹H, ¹³C, ¹¹B) to verify structural integrity, with characteristic peaks for the fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and boronic acid (δ ~30 ppm in ¹¹B NMR) .

Advanced: How do computational methods like DFT and molecular docking predict the reactivity and biological interactions of this compound?

Answer:

- DFT Calculations:

Density Functional Theory (DFT/B3LYP) optimizes the molecular geometry and calculates frontier molecular orbitals (FMOs). For example, a small HOMO-LUMO gap (~4.5 eV) suggests high reactivity, favoring interactions with electron-deficient biological targets . - Molecular Docking:

Docking studies (e.g., AutoDock Vina) reveal binding affinities to proteins like anti-apoptotic Bcl-2. The fluorobenzyl group enhances hydrophobic interactions, while the boronic acid forms hydrogen bonds with serine or lysine residues . - Contradictions:

Discrepancies in predicted vs. experimental binding energies (e.g., ΔG differences >1 kcal/mol) may arise from solvent effects or protein flexibility not modeled in simulations .

Basic: What are the key storage conditions to prevent degradation of this boronic acid derivative?

Answer:

- Temperature: Store at 0–6°C in airtight containers to minimize hydrolysis of the boronic acid group .

- Solvent: Dissolve in anhydrous DMSO or THF to stabilize the boronate ester form, reducing reactivity with ambient moisture .

- Handling: Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the boron center .

Advanced: How does pH modulate the binding of this compound to sialic acid residues in glycoproteins?

Answer:

- pH-Dependent Binding:

At physiological pH (7.4), the boronic acid exists in a tetrahedral anionic form (B(OH)₃⁻), forming strong trigonal complexes with diols in sialic acid (K ≈ 37.6 M⁻¹). This binding weakens at acidic pH (<6.0) due to protonation of the boronate . - Mechanism:

The fluorobenzyl group enhances hydrophobic interactions with the glycoprotein surface, while the boronic acid forms reversible covalent bonds with cis-diols. This is critical for designing pH-responsive drug delivery systems .

Basic: What spectroscopic techniques are used to characterize intermolecular hydrogen bonding in this compound?

Answer:

- IR Spectroscopy:

Stretching vibrations at ~3200–3400 cm⁻¹ (O-H) and ~1350 cm⁻¹ (B-O) confirm hydrogen bonding. Broadening of these peaks indicates strong intermolecular interactions . - X-Ray Diffraction (XRD):

Reveals dimeric structures stabilized by B-O···H-N hydrogen bonds (bond length ~2.8 Å) between boronic acid and adjacent amide groups .

Advanced: How can structural modifications resolve contradictions in binding data between computational and experimental studies?

Answer:

- Modification Strategies:

- Validation:

Compare binding constants (Kd) from surface plasmon resonance (SPR) with DFT-calculated ΔG values. Adjust computational models to include explicit water molecules for better agreement .

Basic: What are the primary biomedical applications of this compound in current research?

Answer:

- Targeted Drug Delivery:

Conjugation with chitosan nanoparticles enables pH-sensitive release of therapeutics in tumor microenvironments .

- Biosensing:

Functionalization onto electrodes for glucose detection via boronate-diol complexation, leveraging its high affinity for cis-diols .

Advanced: How do quantum mechanical studies explain the anomalous stability of its dimeric form?

Answer:

- AIM and ELF Analysis:

Atoms in Molecules (AIM) theory shows a bond critical point (BCP) between B and O atoms (ρ ≈ 0.15 eÅ⁻³), confirming covalent character. Electron Localization Function (ELF) maps reveal charge delocalization stabilizing the dimer . - Binding Energy:

Corrected BSSE (Basis Set Superposition Error) values using MP2 calculations give dimerization energy ~−15 kcal/mol, weaker than carboxylic acid dimers due to reduced induction interactions .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE: Use N95 respirators, nitrile gloves, and eye protection to avoid inhalation or skin contact .

- First Aid: For inhalation, move to fresh air; for eye exposure, rinse with water for 15 minutes. Consult safety data sheets (SDS) for specific antidotes .

Advanced: How does isotopic labeling (e.g., ¹¹B NMR) aid in tracking metabolic pathways of this compound?

Answer:

- ¹¹B NMR:

Monitors boron speciation in vivo. A shift from trigonal (δ ~30 ppm) to tetrahedral (δ ~10 ppm) indicates complexation with biological diols, such as cellular glycans . - Isotope Tracing:

Use ¹⁸O-labeled water to study hydrolysis kinetics of the boronic acid group, revealing metabolic stability in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.